4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one
Overview
Description
4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one is an organic compound with the molecular formula C10H14O It is a bicyclic ketone, which means it contains two fused rings and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one can be achieved through several methods. One common approach involves the hydrogenation of naphthalene derivatives under specific conditions. For example, catalytic hydrogenation of 2-naphthol in the presence of a palladium catalyst can yield this compound. The reaction typically requires elevated temperatures and pressures to ensure complete hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the rings can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketone derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the production of fragrances and other fine chemicals.
Mechanism of Action
The mechanism of action of 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one depends on its specific application. In chemical reactions, the ketone group can act as an electrophile, participating in nucleophilic addition reactions. In biological systems, it may interact with enzymes that catalyze reactions involving ketones, potentially inhibiting or modifying their activity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthol: A precursor in the synthesis of 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one.
Tetralin: A related bicyclic compound with similar structural features.
Decalin: Another bicyclic compound, but with a different arrangement of rings.
Uniqueness
This compound is unique due to its specific arrangement of rings and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to industrial production.
Properties
IUPAC Name |
4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-6,8-9H,1-4,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWOGVZREQGWCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C=CC(=O)CC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498928 | |
Record name | 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2384-50-1 | |
Record name | 4a,5,6,7,8,8a-Hexahydronaphthalen-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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